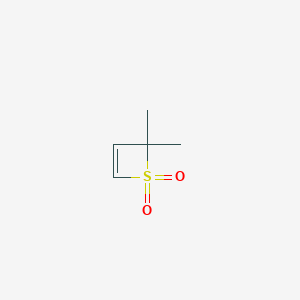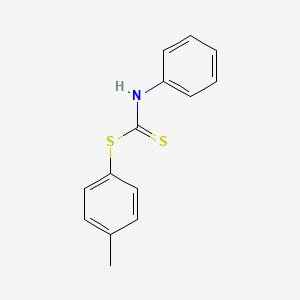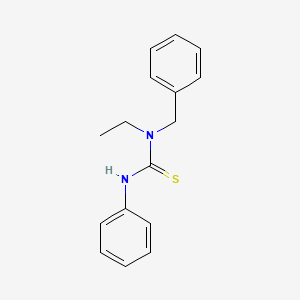
1-Benzyl-1-ethyl-3-phenyl-2-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea can be synthesized through the reaction of benzyl isothiocyanate with ethylamine and phenylamine under controlled conditions . The reaction typically involves the use of solvents such as ethanol or methanol and requires heating to facilitate the formation of the thiourea derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to ensure the desired purity and yield .
化学反応の分析
Types of Reactions: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
科学的研究の応用
1-Benzyl-1-ethyl-3-phenyl-2-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a corrosion inhibitor for metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 1-Benzyl-1-ethyl-3-phenyl-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also interact with cellular membranes, affecting their permeability and function .
類似化合物との比較
1-Benzyl-3-phenylthiourea: Shares structural similarities but lacks the ethyl group, which may influence its reactivity and biological activity.
N-benzyl-N’-phenylthiourea: Another related compound with similar functional groups but different substitution patterns.
Uniqueness: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea is unique due to the presence of both benzyl and ethyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile reagent in various applications .
特性
CAS番号 |
101289-83-2 |
|---|---|
分子式 |
C16H18N2S |
分子量 |
270.4 g/mol |
IUPAC名 |
1-benzyl-1-ethyl-3-phenylthiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,19) |
InChIキー |
CIQFTOMAXKXLJP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
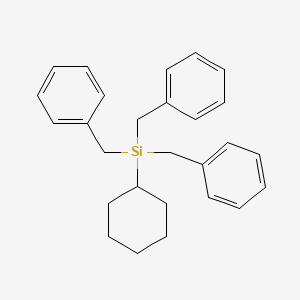
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)



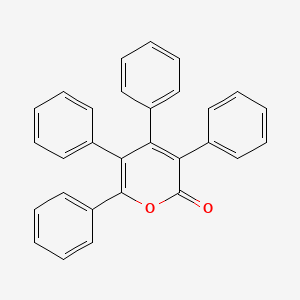



![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)
